![molecular formula C17H22N4O2S B2478644 2-{[1-(5,6,7,8-tetrahydronaphthalene-2-sulfonyl)pyrrolidin-2-yl]methyl}-2H-1,2,3-triazole CAS No. 2097892-06-1](/img/structure/B2478644.png)
2-{[1-(5,6,7,8-tetrahydronaphthalene-2-sulfonyl)pyrrolidin-2-yl]methyl}-2H-1,2,3-triazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound is a complex organic molecule that contains a triazole ring, a pyrrolidine ring, and a tetrahydronaphthalene moiety. The tetrahydronaphthalene moiety is sulfonylated, which means it has a sulfonyl group (-SO2-) attached .
Molecular Structure Analysis
The molecular structure of this compound would be complex due to the presence of multiple rings and functional groups. The tetrahydronaphthalene moiety would have a bicyclic structure, the pyrrolidine would form a five-membered ring, and the triazole would form a five-membered ring containing three nitrogen atoms .Chemical Reactions Analysis
The chemical reactions involving this compound would depend on the reaction conditions and the other reactants present. The sulfonyl group could potentially undergo substitution reactions, and the triazole ring could participate in click chemistry reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact structure. Factors like the presence of the sulfonyl group and the multiple ring structures would likely make it a relatively stable compound .Wissenschaftliche Forschungsanwendungen
Rhodium-Catalyzed Intramolecular C-H Bond Activation
This application involves the treatment of triazoles having an N-sulfonyl-protected benzylamine moiety with a rhodium catalyst, leading to intramolecular C-H bond insertion. The process yields cis-N-sulfonyl-2-aryl-3-[(sulfonylimino)methyl]pyrrolidines with high stereoselectivity and good yields. This methodology can be extended to synthesize various cyclic compounds, including tetrahydrofurans and cyclopentanes (Senoo, Furukawa, Hata, & Urabe, 2016).
Regiocontrolled Synthesis of Polysubstituted Pyrroles
1-Sulfonyl-1,2,3-triazoles, prepared from terminal alkynes and sulfonyl azides, react with allenes under nickel(0) catalysis to produce polysubstituted pyrroles. This process involves double bond transposition and Alder-ene reactions, offering a pathway to synthesize a wide range of pyrroles with complex substitution patterns (Miura, Hiraga, Biyajima, Nakamuro, & Murakami, 2013).
Inhibitory Effects on Caspase-3
Research on disubstituted 1,2,3-triazoles has shown potential in the development of inhibitors against caspase-3, a crucial enzyme in the apoptosis pathway. Two potent inhibitors were identified, demonstrating competitive inhibitory mechanisms against caspase-3, which could have implications for therapeutic applications (Jiang & Hansen, 2011).
Antiproliferative Evaluation of Novel Compounds
The synthesis of novel compounds from longifolene, incorporating 1,2,4-triazole moiety, has shown broad-spectrum anticancer activity. These compounds were evaluated against multiple human cancer cell lines, revealing some compounds with better activity than the positive control, 5-FU. This study highlights the potential of such derivatives in cancer treatment (Zhu, Lin, Duan, Li, & Lu, 2020).
Nickel-Catalyzed Denitrogenative Alkyne Insertion Reactions
N-Sulfonyl-1,2,3-triazoles have been used in nickel-catalyzed reactions with alkynes to yield substituted pyrroles. This process highlights the versatility of 1,2,3-triazoles in synthetic chemistry, providing a pathway for the synthesis of pyrroles with the extrusion of molecular nitrogen (Miura, Yamauchi, & Murakami, 2009).
Eigenschaften
IUPAC Name |
2-[[1-(5,6,7,8-tetrahydronaphthalen-2-ylsulfonyl)pyrrolidin-2-yl]methyl]triazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22N4O2S/c22-24(23,17-8-7-14-4-1-2-5-15(14)12-17)20-11-3-6-16(20)13-21-18-9-10-19-21/h7-10,12,16H,1-6,11,13H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OTCWAWRDEMKHKR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=C(C1)C=CC(=C2)S(=O)(=O)N3CCCC3CN4N=CC=N4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22N4O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-{[1-(5,6,7,8-tetrahydronaphthalene-2-sulfonyl)pyrrolidin-2-yl]methyl}-2H-1,2,3-triazole | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

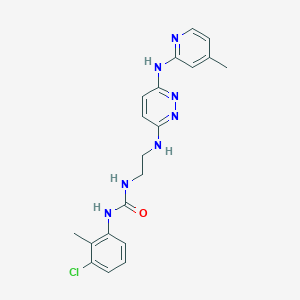
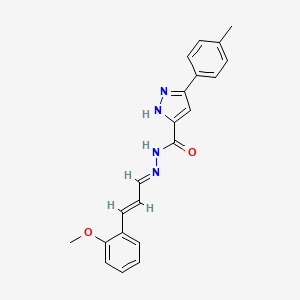
![(2S)-2-(3-Bicyclo[4.1.0]heptanyl)propan-1-ol](/img/structure/B2478565.png)
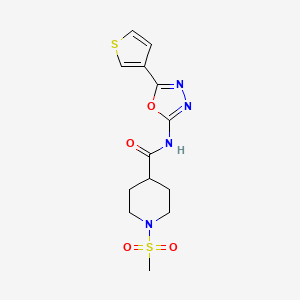
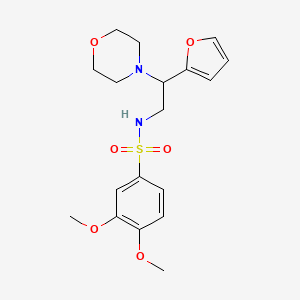


![2-(1-(3-chlorophenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-N-(4-(trifluoromethoxy)phenyl)acetamide](/img/structure/B2478574.png)
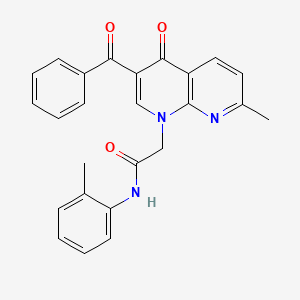
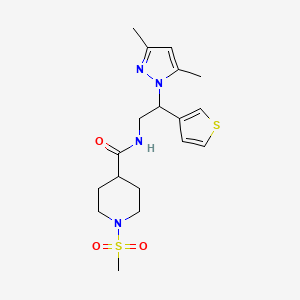
![5-bromo-N-(2-(dimethylamino)ethyl)-N-(4-fluorobenzo[d]thiazol-2-yl)thiophene-2-carboxamide hydrochloride](/img/structure/B2478581.png)
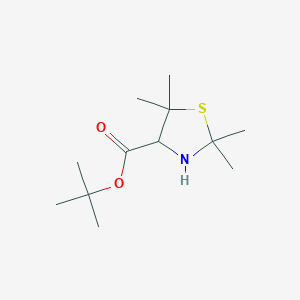
![Benzo[b]thiophen-2-yl(3-((3-bromopyridin-2-yl)oxy)pyrrolidin-1-yl)methanone](/img/structure/B2478583.png)
![N-(2-(diethylamino)ethyl)-N-(6-fluorobenzo[d]thiazol-2-yl)acetamide hydrochloride](/img/structure/B2478584.png)